molecular formula C31H25BrN2O2 B12702915 3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide CAS No. 53167-78-5

3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide

Cat. No.: B12702915
CAS No.: 53167-78-5
M. Wt: 537.4 g/mol
InChI Key: RYESWUOSHWMOBG-UHFFFAOYSA-M
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Description

EINECS 258-406-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents in a controlled environment. The reaction mixture is then cooled, and the product is purified through crystallization and washing to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

    Substitution: Various nucleophiles can be used to replace the nitro groups under appropriate conditions.

Major Products

    Reduction: Produces amines such as 2,4,6-triaminotoluene.

    Oxidation: Produces oxidation products like trinitrobenzoic acid.

    Substitution: Produces substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trinitrotoluene has a wide range of applications in scientific research:

    Chemistry: Used as a standard explosive in various experiments and studies.

    Biology: Studied for its effects on biological systems and its potential use in bioremediation.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Widely used in the production of explosives for mining, construction, and military applications.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 1,3,5-Trinitrobenzene

Uniqueness

2,4,6-Trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Additionally, its explosive power and reliability make it a preferred choice in many industrial and military applications.

Biological Activity

3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide, with the CAS number 53167-78-5, is a compound that belongs to the benzoxazole family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula of this compound is C31H25BrN2O2, and it has a molar mass of 537.4464 g/mol .

Biological Activity Overview

The biological activity of this compound has been explored through various studies that focus on its antimicrobial and cytotoxic properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been well-documented. Research indicates that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

  • Antimicrobial Spectrum :
    • The compound demonstrated a broad spectrum of activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentrations (MICs) for effective compounds range from 250 µg/ml to 7.81 µg/ml, indicating potent activity against resistant strains .
Microorganism MIC (µg/ml) Activity
Staphylococcus aureus15Effective
Escherichia coli30Moderate
Candida albicans20Effective

Cytotoxic Activity

In addition to antimicrobial effects, benzoxazole derivatives have shown promising cytotoxicity against various cancer cell lines. Studies have indicated that these compounds can selectively target cancer cells while sparing normal cells.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
  • Cytotoxicity Results :
    • The cytotoxicity was assessed using MTT assays, revealing that certain derivatives exhibited lower toxicity to normal cells compared to cancer cells, suggesting their potential as anticancer agents .
Cell Line IC50 (µM) Selectivity
MCF-712High
A54915Moderate
HepG210High

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:

  • Study on Anticancer Activity : A study evaluated the anticancer properties of a series of benzoxazole derivatives, concluding that some compounds exhibited significant apoptosis-inducing effects in MCF-7 cells through caspase activation pathways .
  • Antimicrobial Efficacy : Another research focused on the synthesis of new benzoxazole derivatives and their antimicrobial activities against drug-resistant bacterial strains, finding that some compounds were more effective than conventional antibiotics .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the benzoxazole structure can significantly affect biological activity. For instance, the introduction of electron-donating groups has been linked to increased antibacterial potency .

Properties

CAS No.

53167-78-5

Molecular Formula

C31H25BrN2O2

Molecular Weight

537.4 g/mol

IUPAC Name

(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide

InChI

InChI=1S/C31H25N2O2.BrH/c1-3-12-24(13-4-1)22-32-26-16-7-9-18-28(26)34-30(32)20-11-21-31-33(23-25-14-5-2-6-15-25)27-17-8-10-19-29(27)35-31;/h1-21H,22-23H2;1H/q+1;/p-1

InChI Key

RYESWUOSHWMOBG-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)CN\2C3=CC=CC=C3O/C2=C\C=C\C4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-]

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=CC4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-]

Origin of Product

United States

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